molecular formula C27H29ClN4O2 B11660058 N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

Cat. No.: B11660058
M. Wt: 477.0 g/mol
InChI Key: WJJLQRDLIWNLPX-MIXAMLLLSA-N
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Description

N’-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl compound.

    Synthesis of the Chlorophenylmethyl Intermediate: This involves the reaction of chlorobenzyl chloride with a suitable nucleophile to form the chlorophenylmethyl intermediate.

    Coupling with Piperazine: The chlorophenylmethyl intermediate is then reacted with piperazine to form the piperazinyl derivative.

    Final Coupling and Hydrazide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Scientific Research Applications

N’-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-fluorophenyl)methyl]piperazin-1-YL}acetohydrazide
  • N’-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-bromophenyl)methyl]piperazin-1-YL}acetohydrazide
  • N’-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-methylphenyl)methyl]piperazin-1-YL}acetohydrazide

Uniqueness

N’-[(Z)-[3-(Benzyloxy)phenyl]methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its benzyloxyphenyl and chlorophenylmethyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H29ClN4O2

Molecular Weight

477.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H29ClN4O2/c28-26-12-5-4-10-24(26)19-31-13-15-32(16-14-31)20-27(33)30-29-18-23-9-6-11-25(17-23)34-21-22-7-2-1-3-8-22/h1-12,17-18H,13-16,19-21H2,(H,30,33)/b29-18-

InChI Key

WJJLQRDLIWNLPX-MIXAMLLLSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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